

(Z)-Non-6-en-1-ol: A Technical Guide to Preliminary Bioactivity Screening

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Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B15600035

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Abstract

(Z)-Non-6-en-1-ol, a nine-carbon unsaturated fatty alcohol, is a naturally occurring compound found in various plants, most notably muskmelon and watermelon.^[1] While extensively utilized in the flavor and fragrance industries for its characteristic fresh, melon-like aroma, its potential as a bioactive agent for therapeutic or agrochemical applications remains largely unexplored.^{[2][3]} This technical guide provides a comprehensive overview of the known properties of **(Z)-Non-6-en-1-ol** and outlines a proposed framework for its preliminary bioactivity screening. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the pharmacological potential of this molecule. Due to the limited publicly available data on the specific bioactivity of **(Z)-Non-6-en-1-ol**, this guide also draws upon data from its isomers and other structurally related green leaf volatiles (GLVs) to inform a rational screening strategy.

Introduction

(Z)-Non-6-en-1-ol, also known as cis-6-Nonen-1-ol, is a volatile organic compound that contributes to the desirable sensory profiles of various fruits.^{[1][2]} Its primary applications to date have been as a flavoring agent and a component in fragrance formulations.^{[1][3]} Beyond these uses, it is also recognized for its role as a pheromone in certain insect species.^[1]

In contrast, its isomer, (Z)-3-Nonen-1-ol, a well-characterized green leaf volatile, has been the subject of preliminary studies suggesting a range of biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties.[4] The structural similarity between these isomers provides a compelling rationale for the systematic investigation of **(Z)-Non-6-en-1-ol** for similar bioactive potential. This guide presents a roadmap for such an investigation, detailing proposed experimental protocols and data presentation strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(Z)-Non-6-en-1-ol** is essential for designing and interpreting bioactivity assays. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O	[1]
Molecular Weight	142.24 g/mol	[1]
CAS Number	35854-86-5	[5]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Powerful, green, melon-like	[2]
Solubility	Insoluble in water; soluble in fixed oils and alcohol.	[2]
Boiling Point	115 °C at 20 mmHg	[6]
Density	0.850-0.870 g/cm ³	[6]
Refractive Index	1.448-1.450 at 20 °C	[6]

Known Biological Roles and Safety Profile

Pheromonal Activity

(Z)-Non-6-en-1-ol has been identified as a pheromone, a chemical substance used for communication between members of the same species.[1] This activity suggests a specific

interaction with olfactory receptors in certain insects, which could be a starting point for investigating its effects on insect behavior for potential pest management applications.

Safety and Toxicology

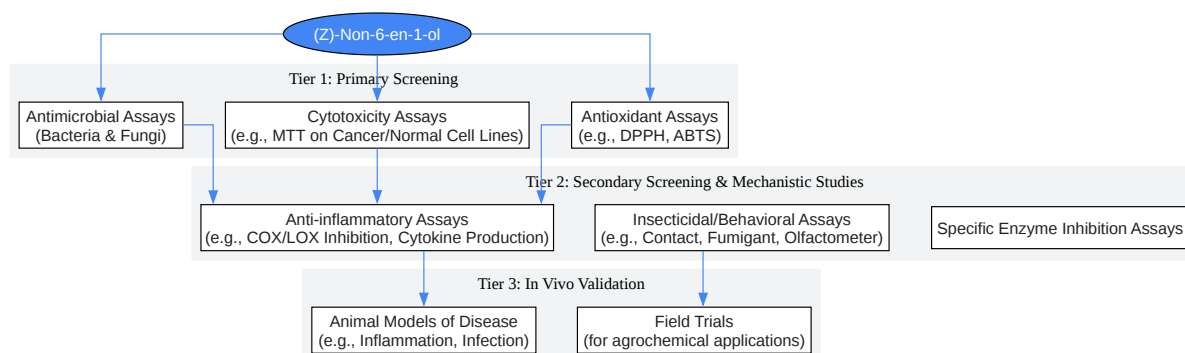
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) has evaluated the toxicological profile of **(Z)-Non-6-en-1-ol** for its use in consumer products. The key findings from this assessment are summarized below.

Endpoint	Result	Reference
Genotoxicity	Not genotoxic in the BlueScreen assay.	[7]
Repeated Dose Toxicity (NOEL)	125 mg/kg/day (based on read-across)	[7]
Developmental and Reproductive Toxicity (NOAEL)	300 mg/kg/day (based on read-across)	[7]
Skin Sensitization	Not sensitizing (based on read-across)	[7]
Phototoxicity/Photoallergenicity	Not expected to be phototoxic or photoallergenic.	[7]

These data suggest a favorable preliminary safety profile, although further toxicological studies would be required for any potential pharmaceutical or agrochemical development.

Proposed Preliminary Bioactivity Screening

Given the limited specific bioactivity data for **(Z)-Non-6-en-1-ol**, a tiered screening approach is recommended. The following sections outline proposed experimental workflows for key areas of investigation, drawing parallels from structurally similar compounds.



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Caption: Proposed tiered workflow for the bioactivity screening of **(Z)-Non-6-en-1-ol**.

Antimicrobial Activity

Rationale: Green leaf volatiles, the class of compounds to which the isomer (Z)-3-Nonen-1-ol belongs, are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

- **Preparation of Stock Solution:** Prepare a stock solution of **(Z)-Non-6-en-1-ol** in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
- **Bacterial/Fungal Strains:** Utilize a panel of clinically and agriculturally relevant microorganisms, including Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Bacillus*

subtilis), Gram-negative bacteria (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*), and fungi (e.g., *Candida albicans*, *Aspergillus niger*).

- **Assay Setup:** In a 96-well microtiter plate, perform serial two-fold dilutions of the **(Z)-Non-6-en-1-ol** stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculation:** Add a standardized inoculum of the test microorganism to each well.
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- **Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):** To determine the MBC or MFC, aliquot samples from wells showing no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum is the MBC/MFC.

Cytotoxicity Screening

Rationale: As a preliminary step in drug development, it is crucial to assess the cytotoxic potential of a compound against both cancerous and non-cancerous cell lines.

Experimental Protocol: MTT Assay

- **Cell Lines:** Select a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, fibroblasts).
- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **(Z)-Non-6-en-1-ol** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by viable

cells.

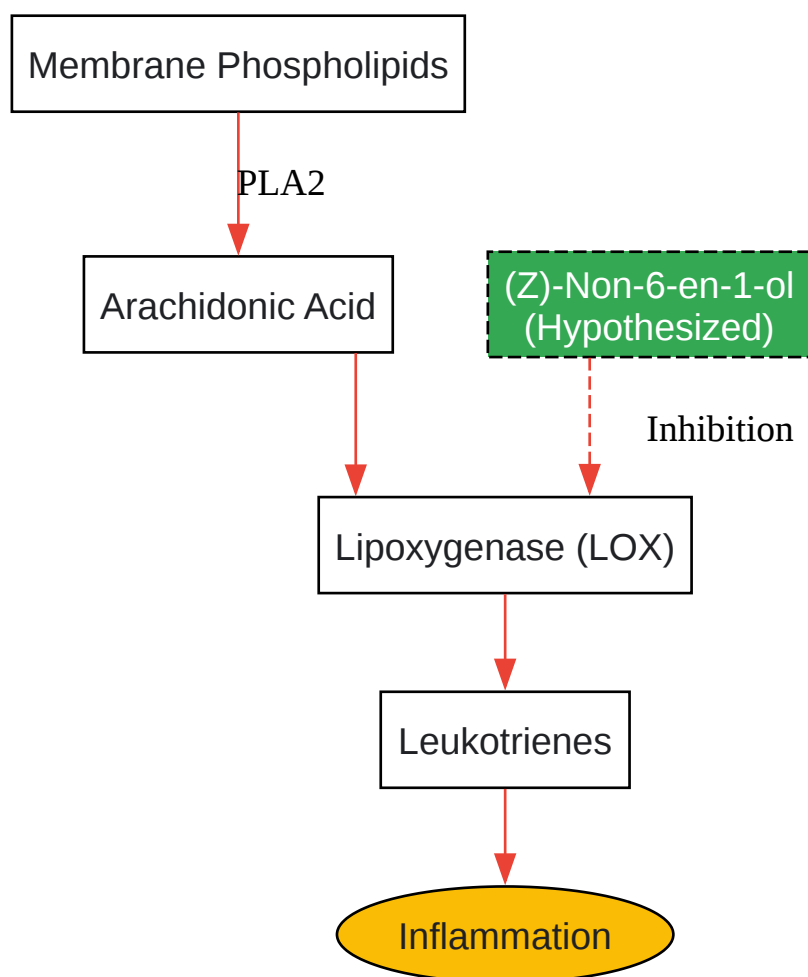
- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Rationale: The isomer (Z)-3-Nonen-1-ol has been identified as an inhibitor of soybean lipoxygenase, an enzyme involved in inflammatory pathways.^[4] This suggests that **(Z)-Non-6-en-1-ol** may also possess anti-inflammatory properties.

Experimental Protocol: Lipoxygenase Inhibition Assay

- Enzyme and Substrate: Use soybean lipoxygenase and its substrate, linoleic acid.
- Assay Buffer: Prepare an appropriate buffer solution (e.g., borate buffer, pH 9.0).
- Reaction Mixture: In a cuvette, combine the assay buffer, soybean lipoxygenase, and various concentrations of **(Z)-Non-6-en-1-ol**.
- Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.
- Spectrophotometric Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time.
- Inhibition Calculation: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.



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Caption: Hypothesized inhibition of the lipoxygenase pathway by **(Z)-Non-6-en-1-ol**.

Conclusion and Future Directions

(Z)-Non-6-en-1-ol presents an intriguing, yet understudied, profile as a potentially bioactive compound. While its current applications are confined to the flavor and fragrance industries, its structural characteristics and the known activities of its isomers warrant a thorough investigation into its pharmacological potential. The proposed screening workflows in this guide provide a systematic approach to elucidating the antimicrobial, cytotoxic, and anti-inflammatory properties of this molecule. Positive results from these preliminary screens would justify progression to more in-depth mechanistic studies and in vivo validation, potentially unlocking new therapeutic or agrochemical applications for **(Z)-Non-6-en-1-ol**.

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